N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide
Description
N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide: is a synthetic organic compound characterized by its complex molecular structure
Properties
IUPAC Name |
N-[4-[2-(2,4-dichlorophenoxy)propanoylamino]phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c1-14-4-3-5-16(12-14)23(29)27-19-9-7-18(8-10-19)26-22(28)15(2)30-21-11-6-17(24)13-20(21)25/h3-13,15H,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLNOALSXXDBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide typically involves multiple steps. The initial step often includes the preparation of 2-(2,4-dichlorophenoxy)propanoic acid, which is then converted into its corresponding acyl chloride. This intermediate reacts with 4-aminophenyl-3-methylbenzamide under controlled conditions to form the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like pyridine or triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its biological effects. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
- N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide
- N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-thiophenecarboxamide
Comparison: Compared to its analogs, N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-3-methylbenzamide is unique due to the presence of the 3-methylbenzamide group, which may confer different chemical and biological properties. This structural variation can affect its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest for specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
